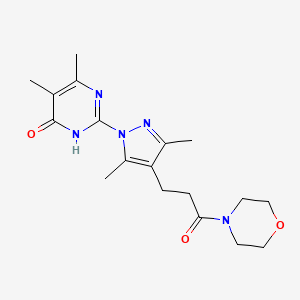
2-(3,5-dimethyl-4-(3-morpholino-3-oxopropyl)-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dimethyl-4-(3-morpholino-3-oxopropyl)-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one: is a complex organic compound known for its significant role in various chemical and biological processes. This compound is characterized by its unique structure, which includes both pyrazole and pyrimidine rings, making it a subject of interest in fields such as medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of this compound generally involves multiple steps, starting from the basic pyrimidine and pyrazole precursors. The introduction of the morpholino group typically requires specific conditions such as the use of a base (e.g., sodium hydride) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: : In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction parameters to ensure high yield and purity. Techniques such as continuous flow synthesis might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically facilitated by reagents like potassium permanganate.
Reduction: : Reduction can be carried out using agents like sodium borohydride.
Substitution: : Various substitution reactions can take place, particularly on the nitrogen atoms within the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Halogenated compounds, acyl chlorides.
Major Products: : The primary products depend on the specific reaction pathway chosen but typically include derivatives with altered functional groups, enhancing or modifying the compound's biological activity.
科学的研究の応用
This compound has a broad range of applications in scientific research, notably:
Chemistry: : As a building block in synthetic organic chemistry for developing new materials and catalysts.
Biology: : It is used to study enzyme interactions and pathways due to its unique structural features.
Industry: : Utilized in the development of specialty chemicals and advanced materials.
作用機序
Mechanism: : The mechanism by which this compound exerts its effects is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. Its structural elements allow it to bind effectively, modulating the activity of these targets.
Molecular Targets and Pathways
Enzymes: : It can inhibit or activate enzymes by binding to their active sites.
Receptors: : It may act as an agonist or antagonist, influencing signal transduction pathways.
類似化合物との比較
Compared to other compounds with similar structures, 2-(3,5-dimethyl-4-(3-morpholino-3-oxopropyl)-1H-pyrazol-1-yl)-5,6-dimethylpyrimidin-4(3H)-one stands out due to its unique combination of pyrazole and pyrimidine rings along with the morpholino group
Similar Compounds
2-(3,5-dimethyl-4-(1H-pyrazol-1-yl)-pyrimidin-4(3H)-one): : Lacks the morpholino group, leading to different reactivity and applications.
5,6-dimethylpyrimidine derivatives: : Have simpler structures and thus different biological activities.
特性
IUPAC Name |
2-[3,5-dimethyl-4-(3-morpholin-4-yl-3-oxopropyl)pyrazol-1-yl]-4,5-dimethyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3/c1-11-12(2)19-18(20-17(11)25)23-14(4)15(13(3)21-23)5-6-16(24)22-7-9-26-10-8-22/h5-10H2,1-4H3,(H,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMOIKCWQUXZSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2C(=C(C(=N2)C)CCC(=O)N3CCOCC3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














